molecular formula C10H20N2O2 B110525 (R)-1-Boc-3-methylpiperazine CAS No. 163765-44-4

(R)-1-Boc-3-methylpiperazine

Cat. No.: B110525
CAS No.: 163765-44-4
M. Wt: 200.28 g/mol
InChI Key: FMLPQHJYUZTHQS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Boc-3-methylpiperazine is a chiral piperazine derivative commonly used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which enhances its stability and facilitates various chemical transformations.

Scientific Research Applications

®-1-Boc-3-methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting central nervous system disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-methylpiperazine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available ®-3-methylpiperazine.

    Protection: The nitrogen atom of ®-3-methylpiperazine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to yield ®-1-Boc-3-methylpiperazine.

Industrial Production Methods: Industrial production of ®-1-Boc-3-methylpiperazine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the protection step to ensure high yield and purity.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: ®-1-Boc-3-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Free Amine: Obtained after Boc deprotection.

    N-Oxides: Formed through oxidation reactions.

    Secondary Amines: Resulting from reduction reactions.

Mechanism of Action

The mechanism of action of ®-1-Boc-3-methylpiperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can act as a ligand for various receptors or as an inhibitor for specific enzymes.

    Pathways Involved: It may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

    (S)-1-Boc-3-methylpiperazine: The enantiomer of ®-1-Boc-3-methylpiperazine with similar chemical properties but different biological activity.

    1-Boc-piperazine: A non-chiral analog used in similar applications.

    1-Boc-4-methylpiperazine: A structural isomer with a methyl group at a different position.

Uniqueness: ®-1-Boc-3-methylpiperazine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

tert-butyl (3R)-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLPQHJYUZTHQS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373556
Record name tert-Butyl (3R)-3-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163765-44-4
Record name tert-Butyl (3R)-3-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-Methylpiperazine, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Boc-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
(R)-1-Boc-3-methylpiperazine
Reactant of Route 3
Reactant of Route 3
(R)-1-Boc-3-methylpiperazine
Reactant of Route 4
Reactant of Route 4
(R)-1-Boc-3-methylpiperazine
Reactant of Route 5
(R)-1-Boc-3-methylpiperazine
Reactant of Route 6
(R)-1-Boc-3-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.